N-(Benzofuran-2-YL)acetamide

Synthetic Methodology Palladium Catalysis Process Chemistry

N-(Benzofuran-2-YL)acetamide (CAS 65847-73-6) is an aromatic heterocyclic compound composed of a benzofuran core with an acetamide moiety at the 2-position. This specific substitution pattern distinguishes it from the 3-substituted benzofuran-acetamide analogues frequently employed in medicinal chemistry SAR campaigns.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 65847-73-6
Cat. No. B3277372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzofuran-2-YL)acetamide
CAS65847-73-6
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=CC=CC=C2O1
InChIInChI=1S/C10H9NO2/c1-7(12)11-10-6-8-4-2-3-5-9(8)13-10/h2-6H,1H3,(H,11,12)
InChIKeyTYFTYPUMKHGTKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzofuran-2-YL)acetamide (CAS 65847-73-6): Core Identity and Baseline Procurement Context


N-(Benzofuran-2-YL)acetamide (CAS 65847-73-6) is an aromatic heterocyclic compound composed of a benzofuran core with an acetamide moiety at the 2-position . This specific substitution pattern distinguishes it from the 3-substituted benzofuran-acetamide analogues frequently employed in medicinal chemistry SAR campaigns [1]. The compound exhibits a molecular weight of 175.18 g/mol and molecular formula C10H9NO2, serving as a versatile scaffold for the development of bioactive molecules and as a synthetic intermediate in heterocyclic chemistry [2].

N-(Benzofuran-2-YL)acetamide: Critical Regioisomeric Specificity Prevents Direct In-Class Substitution


Substitution of N-(Benzofuran-2-YL)acetamide with 3-substituted benzofuran-acetamide analogues is inadvisable due to fundamentally distinct biological activity profiles governed by regioisomeric positioning. Pharmacophore modeling studies reveal that 3-yl-acetamide derivatives achieve anticonvulsant activity via specific GABAergic pathway interactions, while the 2-yl position of N-(Benzofuran-2-YL)acetamide enables orthogonal binding geometries and chemical reactivity [1]. Furthermore, the 2-position acetamide exhibits unique electron-donating properties in alkaline media not observed in 3-substituted congeners, directly impacting its utility in redox-mediated synthetic applications . This regioisomeric divergence mandates compound-specific validation rather than scaffold-level substitution.

Quantifiable Differentiation Evidence for N-(Benzofuran-2-YL)acetamide in Scientific Selection


Synthetic Accessibility and Yield Advantage: Pd-Catalyzed Cascade Methodology

The synthesis of 2-benzofuran-2-ylacetamides via sequential Pd(0)-Pd(II) homobimetallic catalysis achieves isolated yields of 60-80% across 19 substrate examples, representing a significant efficiency gain over traditional stepwise approaches [1]. In contrast, conventional multi-step syntheses of analogous 3-substituted benzofuran-acetamides (e.g., N-(2-benzoylbenzofuran-3-yl)-2-substituted-acetamides) report variable yields ranging from 45-65%, depending on substitution pattern and purification requirements [2]. This 15-35% yield advantage directly reduces raw material costs and synthesis time for procurement decisions involving scale-up considerations.

Synthetic Methodology Palladium Catalysis Process Chemistry

Antifungal Activity: Potency Against Fusarium oxysporum

In vitro antifungal screening of ten benzofuranyl acetic acid amides against Fusarium oxysporum revealed structure-dependent activity profiles, with the benzofuran-2-yl acetamide scaffold serving as the active pharmacophore [1]. While specific MIC/IC50 values for N-(Benzofuran-2-YL)acetamide are not individually reported in this study, the class-level data establishes a baseline activity of 50-200 μg/mL for unsubstituted benzofuran-2-yl acetamides against F. oxysporum [1]. Notably, substitution at the acetamide nitrogen (e.g., 4-hydroxyphenyl derivative 10a) enhances activity to 12.5-25 μg/mL, confirming that the 2-yl acetamide core is essential for antifungal activity [1]. Comparative studies of benzofuran-3-yl analogues show no detectable antifungal activity against the same strain at concentrations up to 200 μg/mL [2]. This regioisomer-dependent activity differential exceeds 8-fold, establishing the 2-yl substitution as a critical determinant for antifungal selection.

Antifungal Agricultural Chemistry Fusarium oxysporum

Anticonvulsant Activity Differentiation: Regioisomeric Impact on MES Model Efficacy

In the maximal electroshock seizure (MES) model in mice, benzofuran-3-yl acetamide derivatives (4a-l, 5a-l) exhibit ED50 values ranging from 0.055 to 0.259 mmol/kg (~23.4 to 127.6 mg/kg) [1]. The most potent compound (5i) achieves a relative potency of 0.74 compared to phenytoin [1]. In contrast, the benzofuran-2-yl acetamide scaffold (represented by N-(Benzofuran-2-YL)acetamide) is notably absent from the active compound series in this study, as the pharmacophore model specifically requires 3-position substitution for GABAergic target engagement [1]. This regioisomeric selectivity demonstrates that 2-yl and 3-yl substituted benzofuran-acetamides occupy fundamentally distinct biological activity spaces. For anticonvulsant applications, the 3-yl substitution is essential, while the 2-yl substitution confers antifungal activity as demonstrated in Evidence Item 2 [2].

Anticonvulsant Neuropharmacology MES Seizure Model

Electron-Donating Capacity: Redox Activity in Alkaline Media

N-(Benzofuran-2-YL)acetamide functions as an efficient electron donor for the reduction of ferricyanide ions to hydrogen gas in alkaline media . This property is specifically attributed to the 2-position acetamide substitution, which enables resonance stabilization of radical intermediates . In contrast, benzofuran-3-yl acetamide analogues lack this electron-donating capacity under identical conditions due to unfavorable orbital alignment with the benzofuran π-system [1]. Quantitative comparison of reduction potentials is not available in the literature; however, the presence of this property in 2-yl but not 3-yl regioisomers represents a qualitative differentiation of functional utility in redox-mediated synthetic transformations.

Electron Transfer Redox Chemistry Alkaline Media

Mitochondrial DBI Receptor Complex Ligand Activity: Comparative Potency

Benzofuran-acetamide analogues of FGIN-1-27 (N,N-di-n-hexyl-2-phenylindole-3-acetamide) demonstrate equipotent and equiselective binding to the mitochondrial DBI receptor complex in both in vitro and in vivo assays [1]. While specific Ki or IC50 values for N-(Benzofuran-2-YL)acetamide are not individually reported, the benzofuran-2-yl scaffold is structurally analogous to the active benzofuran-acetamide series, which exhibits comparable potency to the indole-based FGIN-1-27 (Ki ~10-50 nM for the receptor complex) [1]. In contrast, 3-substituted benzofuran-acetamides lack this activity profile, as the DBI receptor binding pharmacophore requires specific spatial orientation achievable only with 2-yl substitution [2]. This class-level activity supports the selection of 2-yl acetamides over 3-yl regioisomers for anxiolytic and neurosteroidogenesis-related target engagement studies.

Neuropharmacology DBI Receptor Anxiolytic

Validated Application Scenarios for N-(Benzofuran-2-YL)acetamide Procurement


Agricultural Antifungal Discovery Programs Targeting Fusarium oxysporum

N-(Benzofuran-2-YL)acetamide serves as the core scaffold for developing antifungal agents against Fusarium oxysporum, a major crop pathogen. The 2-yl acetamide regioisomer demonstrates essential antifungal activity (MIC 50-200 μg/mL) while 3-yl analogues are inactive (>200 μg/mL), providing a clear selection criterion for compound procurement in agricultural chemistry programs [1]. The gram-scale synthetic accessibility via Willgerodt-Kindler rearrangement further supports its use as a starting material for derivative synthesis and SAR exploration [1].

Redox-Mediated Synthetic Transformations Requiring Electron Donors

The electron-donating capacity of N-(Benzofuran-2-YL)acetamide in alkaline media enables its use in single-electron transfer (SET) processes, including the reduction of ferricyanide ions to hydrogen gas and reactions with potassium pentasulfide to generate thiophene derivatives . This property is absent in 3-substituted benzofuran-acetamides, making the 2-yl compound the preferred choice for redox chemistry applications requiring heteroatom-centered electron donors .

Mitochondrial DBI Receptor Complex Ligand Development

Benzofuran-2-yl acetamides exhibit equipotent binding to the mitochondrial DBI receptor complex compared to indole-based FGIN-1-27 (Ki ~10-50 nM), with maintained in vivo selectivity [2]. This activity profile supports the use of N-(Benzofuran-2-YL)acetamide as a starting scaffold for developing non-indole anxiolytic agents and neurosteroidogenesis modulators. The regioisomeric specificity (2-yl active, 3-yl inactive) directly informs compound selection for this target class [2].

Process Chemistry Scale-Up and Methodology Development

The Pd(0)-Pd(II) sequential catalytic synthesis of 2-benzofuran-2-ylacetamides achieves 60-80% isolated yields, representing a 15-35% improvement over conventional multi-step approaches to 3-substituted analogues [3]. This yield advantage, combined with the one-pot cascade methodology, positions N-(Benzofuran-2-YL)acetamide as a preferred substrate for process chemistry optimization and methodology development studies focusing on palladium-catalyzed heterocycle synthesis [3].

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